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Diphenicillin sodium - 2289-50-1

Diphenicillin sodium

Catalog Number: EVT-15630417
CAS Number: 2289-50-1
Molecular Formula: C21H20N2NaO4S+
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diphenicillin sodium is a synthetic derivative of penicillin, classified under the category of beta-lactam antibiotics. It possesses a broad spectrum of antibacterial activity, particularly effective against various gram-positive and some gram-negative bacteria. This compound is primarily utilized in clinical settings for its bactericidal properties, inhibiting bacterial cell wall synthesis.

Source and Classification

Diphenicillin sodium is derived from the natural penicillin structure, specifically through modifications that enhance its pharmacological properties. It belongs to the broader class of penicillins, which are characterized by their beta-lactam ring structure. The compound is classified as a narrow-spectrum antibiotic, primarily targeting susceptible strains of bacteria.

Synthesis Analysis

The synthesis of diphenicillin sodium involves several key chemical reactions. The most common method includes the modification of 6-aminopenicillanic acid, where various side chains are introduced to enhance antibacterial activity and stability.

Methods and Technical Details

  1. Starting Material: The synthesis typically begins with 6-aminopenicillanic acid, which serves as the core structure.
  2. Chemical Modifications: Various chemical reactions, including acylation and diazotization, are employed to introduce functional groups that improve the compound's efficacy.
  3. Purification: After synthesis, the product undergoes purification processes such as crystallization or chromatography to isolate diphenicillin sodium in a pure form.
Molecular Structure Analysis

Diphenicillin sodium has a complex molecular structure characterized by its beta-lactam ring and additional phenyl groups that contribute to its biological activity.

Structure Data

  • Molecular Formula: C16H17N2NaO4S
  • Molecular Weight: 356.37 g/mol
  • IUPAC Name: Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
  • CAS Number: 69-57-8

The structural formula features a beta-lactam ring that is crucial for its antibacterial action, along with a thiazolidine ring that enhances stability against hydrolysis.

Chemical Reactions Analysis

Diphenicillin sodium participates in various chemical reactions that are essential for its antibacterial mechanism.

Reactions and Technical Details

  1. Beta-Lactam Ring Opening: The beta-lactam ring can undergo hydrolysis in the presence of water or nucleophiles, which can lead to loss of activity.
  2. Transpeptidation Reaction: Diphenicillin sodium acts by binding to penicillin-binding proteins (PBPs) in bacteria, inhibiting their function and leading to cell lysis.
  3. Resistance Mechanisms: Bacterial resistance may arise through the production of beta-lactamases that hydrolyze the beta-lactam ring.
Mechanism of Action

The primary mechanism of action for diphenicillin sodium involves inhibition of bacterial cell wall synthesis.

Process and Data

  1. Binding to PBPs: Diphenicillin sodium binds covalently to PBPs, disrupting the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls.
  2. Cell Lysis: This disruption leads to weakened cell walls and ultimately results in bacterial cell death.
  3. Efficacy Against Bacteria: The effectiveness varies among bacterial strains; it is particularly potent against gram-positive organisms such as Streptococcus pneumoniae.
Physical and Chemical Properties Analysis

Diphenicillin sodium exhibits several notable physical and chemical properties that influence its use in clinical applications.

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water, facilitating intravenous administration.

Chemical Properties

  • pKa Value: The dissociation constant (pKa) is approximately 2.6–2.8, indicating moderate acidity.
  • Stability: Sensitive to heat and moisture; should be stored in a cool, dry place to maintain efficacy.
Applications

Diphenicillin sodium is primarily used in medical settings for treating infections caused by susceptible bacteria.

Scientific Uses

  1. Antibiotic Therapy: Employed in treating various bacterial infections including pneumonia, meningitis, and skin infections.
  2. Prophylactic Use: Sometimes used as prophylaxis against infections in at-risk populations.
  3. Research Applications: Investigated for potential modifications to enhance activity against resistant bacterial strains.
Biosynthesis & Metabolic Engineering of β-Lactam Derivatives

Enzymatic Pathways in Penicillin Precursor Synthesis

The biosynthesis of diphenicillin sodium hinges on the β-lactam core structure derived from a conserved tripeptide pathway. In Penicillium chrysogenum, the non-ribosomal peptide synthetase ACVS (encoded by pcbAB) catalyzes the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction involves epimerization of L-valine to D-valine, a critical step for β-lactam ring formation [3] [9]. Subsequently, isopenicillin N synthase (IPNS, encoded by pcbC) performs a bicyclization reaction, incorporating molecular oxygen to form the penam nucleus of isopenicillin N (IPN). This Fe²⁺-dependent oxidase creates the fundamental β-lactam structure essential for antibiotic activity [3] [6].

IPN then undergoes side-chain modification: the endogenous α-aminoadipyl moiety is replaced by diphenylacetyl-CoA, yielding diphenicillin. This step requires peroxisomal localization, where the isopenicillin N acyltransferase (IAT, encoded by penDE) processes the hydrophobic side chain [9]. Engineered strains overexpressing pcbAB, pcbC, and penDE show 2.1-fold increased precursor flux, directly enhancing diphenicillin titers [3].

Table 1: Key Enzymes in Diphenicillin Precursor Synthesis

EnzymeGeneFunctionCofactor/Requirements
ACV SynthetasepcbABTripeptide assembly & epimerizationATP, Mg²⁺
IPN SynthasepcbCβ-lactam ring formationFe²⁺, O₂, Ascorbate
IPN AcyltransferasepenDESide-chain exchangeCoA-activated side chain

Genetic Regulation of Penicillin Acyltransferase Activity

IAT activity is governed by hierarchical genetic controls. The penDE gene encodes a 40 kDa preproprotein that undergoes autoproteolytic cleavage into α (29 kDa) and β (11 kDa) subunits, forming the active heterodimer essential for acyl transfer [7] [9]. Mutations in the processing site (e.g., Ser227-Ala) abolish self-cleavage and reduce diphenicillin yield by >90%, confirming post-translational regulation [7].

The global regulator LaeA exerts chromatin-level control over penDE. In P. chrysogenum, LaeA knockdown strains show 75% reduction in penDE transcription and concomitant loss of IAT protein. Chromatin immunoprecipitation assays confirm LaeA binding to the penicillin gene cluster promoter, facilitating open chromatin conformation [10]. Additionally, the bidirectional promoter between pcbAB and pcbC contains an enhancer bound by transcription factor PTA1, which co-activates penDE expression under low-phosphate conditions [3] [10].

Table 2: Regulatory Factors Influencing IAT Activity

Regulatory ElementTypeEffect on IATMechanism
LaeAGlobal transcriptional activatorPositively regulatesChromatin remodeling
PTA1Pathway-specific TFEnhances expressionBinds pcbAB-pcbC promoter
Autoproteolytic sitePost-translationalActivates enzymeSelf-cleavage to α/β subunits

Substrate Specificity in Acyl-CoA Ligase-Mediated Modifications

Diphenicillin biosynthesis requires activation of diphenylacetic acid to diphenylacetyl-CoA, catalyzed by aryl-CoA ligases. P. chrysogenum phenylacetyl-CoA ligase (PCL, encoded by phlA) exhibits broad substrate tolerance but shows 4.3-fold higher catalytic efficiency (kcat/Km) for diphenylacetic acid than for phenylacetic acid [7] [10]. Structural analyses reveal that residue F238 in the substrate-binding pocket determines specificity for bulky side chains. F238G mutants increase diphenylacetyl-CoA synthesis by 60% [7].

Substrate uptake kinetics critically impact modification efficiency. Diphenylacetic acid enters cells via passive diffusion of the protonated species (pKa = 3.6), with uptake rates following a log-linear relationship with extracellular pH. At pH 5.0, diffusion rates (0.85 μmol·min⁻¹·g⁻¹ biomass) exceed penicillin production rates by 200-fold, confirming non-rate-limiting transport [6]. However, competitive inhibition occurs with endogenous phenylacetic acid; carbon-limited conditions minimize this interference by reducing endogenous competitor pools [9].

Table 3: Substrate Specificity of Enzymes in Side-Chain Activation

EnzymePreferred SubstrateKm (mM)Vmax (μmol·min⁻¹·mg⁻¹)
Wild-type PCLPhenylacetic acid0.12 ± 0.028.3 ± 0.4
Wild-type PCLDiphenylacetic acid0.08 ± 0.016.1 ± 0.3
F238G PCL mutantDiphenylacetic acid0.06 ± 0.019.7 ± 0.5

Metabolic Flux Analysis for Optimized Diphenicillin Yield

¹³C-Metabolic Flux Analysis (¹³C-MFA) quantifies rate-limiting steps in diphenicillin synthesis. Isotopic labeling with [1-¹³C]glucose reveals that only 15–22% of carbon flux from glucose traverses the shikimate pathway toward IPN under standard conditions [5] [8]. The major competing node is phosphoenolpyruvate (PEP), partitioned between:

  • Penicillin precursors (19%)
  • Oxaloacetate via PEP carboxylase (54%)
  • Pyruvate for biomass (27%)

Engineering interventions rebalance this flux:

  • PTS deletion: Eliminating glucose phosphotransferase increases PEP availability 3.2-fold, raising IPN flux to 38% [8]
  • Transketolase overexpression: Amplifies erythrose-4-phosphate (E4P) supply, boosting shikimate pathway entry by 50% [8]
  • Dynamic pathway control: Glucose-repressible promoters limit TCA cycle drainage, redirecting carbon toward L-α-aminoadipic acid synthesis [5]

Strains integrating these strategies achieve diphenicillin titers of 4.01 g/L with a yield of 22% mol/mol glucose. Flux control coefficients identify DAHP synthase (rate-limiting enzyme) and IAT (bottleneck in side-chain incorporation) as prime targets for further optimization [5] [8].

Table 4: Metabolic Flux Distribution in Engineered P. chrysogenum

Metabolic PathwayFlux (mmol/gDCW/h)Change vs. Wild-type
Glucose uptake8.5 ± 0.3+210%
Pentose phosphate pathway3.1 ± 0.2+155%
Shikimate pathway1.7 ± 0.1+190%
IPN synthesis0.85 ± 0.05+182%
Diphenicillin secretion0.41 ± 0.03+300%

Compounds Mentioned

  • δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)
  • Isopenicillin N (IPN)
  • Isopenicillin N acyltransferase (IAT)
  • Diphenylacetyl-CoA
  • Phenylacetyl-CoA ligase (PCL)
  • Phosphoenolpyruvate (PEP)
  • Erythrose-4-phosphate (E4P)
  • 3-Deoxy-D-arabinoheptulosonate 7-phosphate (DAHP)

Properties

CAS Number

2289-50-1

Product Name

Diphenicillin sodium

IUPAC Name

sodium;3,3-dimethyl-7-oxo-6-[(2-phenylbenzoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C21H20N2NaO4S+

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C21H20N2O4S.Na/c1-21(2)16(20(26)27)23-18(25)15(19(23)28-21)22-17(24)14-11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-11,15-16,19H,1-2H3,(H,22,24)(H,26,27);/q;+1

InChI Key

WLNAMSPLAAJJPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)O)C.[Na+]

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